molecular formula C13H27N3O3S B5905878 N-[2-[[(1R,9aR)-1-hydroxy-2,3,4,6,7,8,9,9a-octahydroquinolizin-1-yl]methylamino]ethyl]methanesulfonamide

N-[2-[[(1R,9aR)-1-hydroxy-2,3,4,6,7,8,9,9a-octahydroquinolizin-1-yl]methylamino]ethyl]methanesulfonamide

Cat. No.: B5905878
M. Wt: 305.44 g/mol
InChI Key: JTHOHCKZMLSNRB-CHWSQXEVSA-N
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Description

N-[2-[[(1R,9aR)-1-hydroxy-2,3,4,6,7,8,9,9a-octahydroquinolizin-1-yl]methylamino]ethyl]methanesulfonamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a quinolizidine core, which is a bicyclic structure, and is functionalized with a hydroxy group and a methanesulfonamide group. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[[(1R,9aR)-1-hydroxy-2,3,4,6,7,8,9,9a-octahydroquinolizin-1-yl]methylamino]ethyl]methanesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinolizidine Core: This can be achieved through a series of cyclization reactions.

    Functionalization: Introduction of the hydroxy group and the methanesulfonamide group through specific reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

N-[2-[[(1R,9aR)-1-hydroxy-2,3,4,6,7,8,9,9a-octahydroquinolizin-1-yl]methylamino]ethyl]methanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the quinolizidine core or other functional groups.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

N-[2-[[(1R,9aR)-1-hydroxy-2,3,4,6,7,8,9,9a-octahydroquinolizin-1-yl]methylamino]ethyl]methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-[2-[[(1R,9aR)-1-hydroxy-2,3,4,6,7,8,9,9a-octahydroquinolizin-1-yl]methylamino]ethyl]methanesulfonamide exerts its effects involves its interaction with specific molecular targets. The hydroxy and methanesulfonamide groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The quinolizidine core can also interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1R,3S,4aS,9aR)-1-(hydroxymethyl)-3-[2-oxo-2-[(4-phenoxyphenyl)methylamino]ethyl]-3,4,4a,9a-tetrahydro-1H-pyrano[3,4-b]benzofuran-6-yl]-4-oxanecarboxamide
  • N-[(1R,3R,4aS,9aR)-1-(hydroxymethyl)-3-[2-oxo-2-(3-pyridinylmethylamino)ethyl]-3,4,4a,9a-tetrahydro-1H-pyrano[3,4-b]benzofuran-6-yl]-2-cyclopropylacetamide

Uniqueness

N-[2-[[(1R,9aR)-1-hydroxy-2,3,4,6,7,8,9,9a-octahydroquinolizin-1-yl]methylamino]ethyl]methanesulfonamide is unique due to its specific functional groups and the quinolizidine core. This structure provides a distinct set of chemical properties and biological activities that differentiate it from other similar compounds.

Properties

IUPAC Name

N-[2-[[(1R,9aR)-1-hydroxy-2,3,4,6,7,8,9,9a-octahydroquinolizin-1-yl]methylamino]ethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N3O3S/c1-20(18,19)15-8-7-14-11-13(17)6-4-10-16-9-3-2-5-12(13)16/h12,14-15,17H,2-11H2,1H3/t12-,13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTHOHCKZMLSNRB-CHWSQXEVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCNCC1(CCCN2C1CCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)NCCNC[C@@]1(CCCN2[C@@H]1CCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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